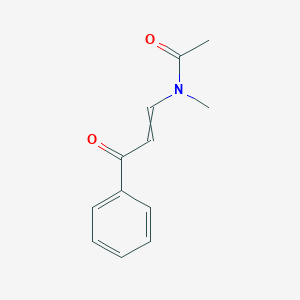
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound with a unique structure that includes a phenyl group and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of N-methylacetamide with 3-oxo-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s enone moiety allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 3-methyl-1-[(1E)-3-oxo-3-phenyl-1-propenyl]pyridinium chloride
Uniqueness
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is unique due to its specific structural features, such as the enone moiety and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Properties
CAS No. |
61071-44-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-methyl-N-(3-oxo-3-phenylprop-1-enyl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
SPQUCXWVFOIRAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





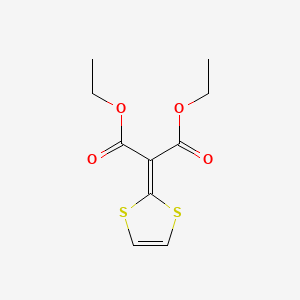
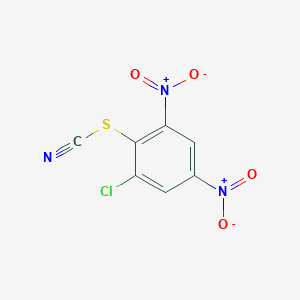


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)
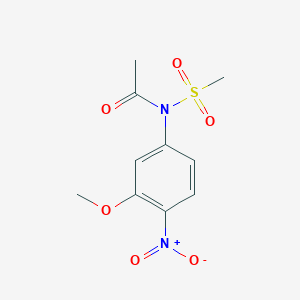

![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
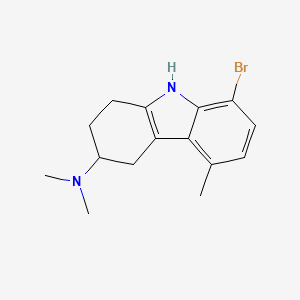
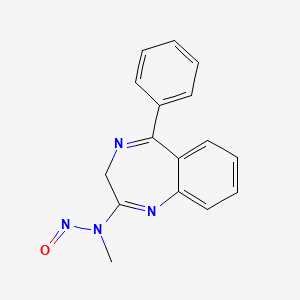
![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
